molecular formula C6H11NO2 B3138164 N-(3-Hydroxypropyl)acrylamide CAS No. 44817-99-4

N-(3-Hydroxypropyl)acrylamide

Cat. No.: B3138164
CAS No.: 44817-99-4
M. Wt: 129.16 g/mol
InChI Key: ZEMHQYNMVKDBFJ-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)acrylamide (CAS 44817-99-4) is a chemical compound with a molecular weight of 129.16 g/mol and the molecular formula C6H11NO2 . Its structure can be represented by the canonical SMILES notation C=CC(=O)NCCCO . This compound is part of the hydroxyalkyl acrylamides class, which has a established history in the development of synthetic polymers and biomaterials . The molecular structure provides a polymerizable acrylamide group and a primary hydroxyl group on a propyl pendant chain. The acrylamide group forms a robust polymer backbone with high stability against hydrolysis, while the hydroxyl group imparts hydrophilicity and serves as a versatile site for further chemical modification . This combination makes it a valuable functional monomer for researchers designing advanced polymer systems, particularly where water solubility and post-polymerization functionalization are desired. Handling should be conducted with care; available safety information indicates potential hazards including warnings for skin and eye irritation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-6(9)7-4-3-5-8/h2,8H,1,3-5H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMHQYNMVKDBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44817-99-4
Record name N-(3-hydroxypropyl)prop-2-enamide
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Synthetic Methodologies for N 3 Hydroxypropyl Acrylamide

Established Chemical Synthesis Routes for N-(3-Hydroxypropyl)acrylamide

The most common and established method for synthesizing this compound is through the acylation of 3-amino-1-propanol. This reaction, a type of Schotten-Baumann reaction, typically involves reacting 3-amino-1-propanol with an activated acrylic acid derivative, most commonly acryloyl chloride.

The reaction is generally carried out in a suitable organic solvent at low temperatures to control the high reactivity of acryloyl chloride and to prevent undesirable side reactions, including polymerization of the acrylate (B77674) moiety and di-acylation. A base is often required to neutralize the hydrochloric acid byproduct formed during the reaction.

A representative procedure involves dissolving 3-amino-1-propanol in a solvent like acetonitrile (B52724) and cooling the mixture to below 0°C using an ice/water bath. google.com Acryloyl chloride is then added dropwise to the cooled solution while maintaining the low temperature. google.com The choice of solvent is critical; while acetonitrile is common, other solvents like ethanol (B145695) have been used, although they may require even lower temperatures (e.g., -30°C to -70°C) because the solvent itself can react with acryloyl chloride. google.com After the reaction is complete, a purification step, such as filtration to remove salt byproducts and subsequent recrystallization, is necessary to isolate the pure monomer. rsc.org

Table 1: Established Synthesis of this compound This table is interactive. Users can sort and filter the data.

Parameter Details Source(s)
Reactant 1 3-amino-1-propanol google.com
Reactant 2 Acryloyl Chloride google.comrsc.org
Solvent Acetonitrile google.comrsc.orgnih.gov
Temperature Maintained below 0°C google.comrsc.org
Key Feature Requires low temperature to control reactivity and prevent polymerization. google.com

Innovations in Green Chemistry Approaches for this compound Production

In response to the need for more sustainable chemical manufacturing, green chemistry approaches for HPAA synthesis have been developed. A significant innovation in this area is the use of enzymatic catalysis, which offers a milder and more selective alternative to traditional chemical methods. conicet.gov.ar

An efficient enzymatic procedure utilizes a lipase (B570770), such as Candida antarctica lipase B (CAL B), to catalyze the aminolysis of an acrylic ester (e.g., ethyl acrylate) with 3-amino-1-propanol. conicet.gov.ar This biocatalytic method avoids the use of harsh reagents like acryloyl chloride and operates under significantly milder conditions. The reaction can be performed at moderate temperatures (e.g., 30°C) in a solvent like diisopropyl ether. conicet.gov.ar A key challenge in any synthesis involving acrylates is preventing the spontaneous polymerization of the double bond. In this enzymatic approach, the addition of a radical inhibitor, such as 2,6-di-tert-butyl-4-methylphenol (BHT), is effective in preserving the monomer. conicet.gov.ar This method has demonstrated high yields, reaching up to 89%. conicet.gov.ar

Table 2: Comparison of Conventional vs. Enzymatic Synthesis of HPAA This table is interactive. Users can sort and filter the data.

Feature Conventional Chemical Route Enzymatic (Green) Route Source(s)
Acylating Agent Acryloyl Chloride Ethyl Acrylate google.comconicet.gov.ar
Catalyst None (direct reaction) Candida antarctica lipase B (CAL B) conicet.gov.ar
Temperature < 0°C to -70°C ~30°C google.comconicet.gov.ar
Byproducts Hydrochloric acid/salts Ethanol google.comconicet.gov.ar
Yield Variable, dependent on conditions High (e.g., 89%) conicet.gov.ar
Key Advantage Established, uses common reagents Mild conditions, high selectivity, environmentally benign conicet.gov.ar

Process Optimization and Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of HPAA requires careful optimization of process parameters to ensure safety, efficiency, and product purity. The principles for scaling up the synthesis of similar monomers, such as N-(2-hydroxypropyl)methacrylamide (HPMA), are directly applicable. researchgate.net

Key considerations include:

Temperature Control: The acylation reaction with acryloyl chloride is highly exothermic. On a large scale, efficient heat removal is paramount to prevent runaway reactions, which can lead to the formation of byproducts and uncontrolled polymerization. Maintaining a consistent low temperature (e.g., 10°C) throughout the addition process is critical. researchgate.net

Reactant Addition: The rate of addition of the reactive species (acryloyl chloride) must be carefully controlled. A slow, dropwise addition ensures that the heat generated can be effectively managed by the cooling system and prevents localized high concentrations of the reactant. researchgate.net

Purification Strategy: For industrial-scale production, purification methods must be robust and scalable. Liquid-liquid extraction is a common technique used to remove impurities and unreacted starting materials. researchgate.net This is often followed by drying and filtration steps to isolate the final, pure monomer. researchgate.net

Inhibition of Polymerization: The propensity of the acrylamide (B121943) double bond to polymerize is a major concern during synthesis, purification, and storage. The use of radical inhibitors is essential, especially during steps that involve heating or extended processing times. conicet.gov.arresearchgate.net

Table 3: Key Parameters for Process Optimization and Scale-Up This table is interactive. Users can sort and filter the data.

Parameter Optimization Consideration Rationale Source(s)
Heat Management Implement robust cooling systems. The acylation reaction is highly exothermic; temperature control is vital for safety and purity. researchgate.net
Addition Rate Slow, controlled dropwise addition of acryloyl chloride. Prevents localized overheating and side reactions. researchgate.net
Purification Use scalable methods like liquid-liquid extraction. Efficiently removes byproducts and impurities at a large scale. researchgate.net
Stabilization Incorporate radical inhibitors during the process. Prevents premature polymerization of the monomer, ensuring product stability. conicet.gov.arresearchgate.net

Polymerization Mechanisms and Kinetics of N 3 Hydroxypropyl Acrylamide

Mechanistic Studies of N-(3-Hydroxypropyl)acrylamide Free Radical Polymerization

Free radical polymerization is a common and versatile method for synthesizing a wide range of polymers. The process involves initiation, propagation, and termination steps, and its kinetics can be influenced by various factors such as monomer and initiator concentrations, temperature, and the solvent system. While specific kinetic studies on this compound are not extensively documented, the behavior of similar acrylamide (B121943) monomers provides valuable insights into its polymerization characteristics.

Solution polymerization involves dissolving the monomer and initiator in a suitable solvent. This technique allows for better control of the reaction temperature due to the solvent's ability to dissipate heat. The choice of solvent is crucial as it can affect the polymerization kinetics and the solubility of both the monomer and the resulting polymer. For water-soluble monomers like HPAM, water is a common solvent.

Table 1: Kinetic Parameters for the Free Radical Solution Polymerization of Acrylamide Monomers

Monomer Initiator Solvent Monomer Order Initiator Order Activation Energy (Ea) (kJ/mol)
Acrylamide Potassium Persulfate D2O 1.49 0.45 48.4
Isopropylacrylamide Potassium Persulfate Water 1.68 0.38 46.11

This table presents data for acrylamide and isopropylacrylamide as representative examples to infer the kinetic behavior of this compound.

Heterogeneous polymerization techniques, such as emulsion and suspension polymerization, are employed when the monomer is insoluble in the continuous phase (typically water). For a water-soluble monomer like HPAM, inverse emulsion or inverse suspension polymerization would be the appropriate methods, where the aqueous monomer solution is dispersed in a continuous oil phase. These techniques offer excellent heat transfer and can produce high molecular weight polymers at high polymerization rates.

In inverse emulsion polymerization, the aqueous monomer solution is emulsified in the oil phase using a water-in-oil emulsifier. The polymerization is initiated by either an oil-soluble or a water-soluble initiator. The kinetics of emulsion polymerization are complex, often characterized by compartmentalization of the growing polymer radicals within the dispersed droplets or micelles.

Controlled/Living Radical Polymerization (CLRP) of this compound

Controlled/living radical polymerization (CLRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that can be applied to a wide range of monomers under various reaction conditions. researchgate.net The control over the polymerization is achieved by the addition of a RAFT agent, typically a thiocarbonylthio compound. The choice of the RAFT agent is critical for achieving good control over the polymerization of acrylamides.

The RAFT polymerization of acrylamide and its derivatives has been successfully demonstrated, yielding polymers with predetermined molecular weights and low dispersities. mdpi.com For instance, the RAFT polymerization of N-isopropylacrylamide has been shown to produce well-defined polymers. acs.org It is expected that this compound would also be amenable to RAFT polymerization, allowing for the synthesis of well-defined homopolymers and block copolymers. The kinetics of RAFT polymerization are characterized by a linear increase in molecular weight with conversion and a first-order rate plot, indicating a constant concentration of propagating radicals.

Table 2: Representative Conditions for RAFT Polymerization of Acrylamide Derivatives

Monomer RAFT Agent Initiator Solvent Temperature (°C) Dispersity (Đ)
Acrylamide Dodecyl trithiodimethyl propionic acid AIBN DMSO 70 < 1.3
N-isopropylacrylamide 1-phenylethyl phenyldithioacetate AIBN Methanol (B129727)/Toluene 60 ~1.26

This table provides examples of RAFT polymerization conditions for related acrylamide monomers to illustrate the potential parameters for this compound polymerization.

Atom Transfer Radical Polymerization (ATRP) is another widely used CLRP technique that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. researchgate.net The ATRP of (meth)acrylamides, however, can be challenging. acs.org

Studies on the ATRP of N,N-dimethylacrylamide and N-(2-hydroxypropyl)methacrylamide have shown that the polymerization can be uncontrolled with common ATRP ligands, leading to high yields but broad molecular weight distributions. This is often attributed to a slow deactivation rate of the catalytic system. acs.org However, the use of specific ligands, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4Cyclam), has been shown to improve the polymerization, although control may still be limited. acs.org

For acrylamide itself, successful ATRP has been achieved in aqueous media at room temperature using a methyl 2-chloropropionate initiator and a tris[2-(dimethylamino)ethyl]amine (Me6TREN)/copper halide catalyst system, yielding polymers with dispersities as low as 1.39. researchgate.net The addition of a small amount of water to organic solvents has also been found to facilitate a well-controlled ATRP of N-isopropylacrylamide at low temperatures. researchgate.net These findings suggest that with careful optimization of the catalyst system, initiator, and reaction conditions, the controlled polymerization of this compound via ATRP could be achievable.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Poly(this compound)
Acrylamide
Isopropylacrylamide
N-isopropylacrylamide
N,N-dimethylacrylamide
N-(2-hydroxypropyl)methacrylamide
Potassium Persulfate
Peroxydisulfate
Dodecyl trithiodimethyl propionic acid
2,2'-Azobis(isobutyronitrile) (AIBN)
1-phenylethyl phenyldithioacetate
N,N-diethylacrylamide
Cyanoisopropyl dithiobenzoate
Methyl 2-chloropropionate
Tris[2-(dimethylamino)ethyl]amine (Me6TREN)
1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4Cyclam)
Copper Halide
Dimethyl Sulfoxide (DMSO)
Toluene

Nitroxide-Mediated Polymerization (NMP) for this compound

Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with well-defined architectures, predictable molecular weights, and low dispersity. wikipedia.org The mechanism is particularly attractive due to its metal-free nature, making it suitable for a broad range of functional monomers, including N-substituted acrylamides. While specific studies detailing the NMP of this compound (HPMAm) are not extensively documented, the mechanism can be inferred from the well-established principles of NMP and studies on similar acrylamide monomers.

The core of the NMP process lies in the reversible capping of the growing polymer chain by a stable nitroxide radical. rsc.org This establishes a dynamic equilibrium between active, propagating radical species and dormant, nitroxide-capped species. This equilibrium, governed by the persistent radical effect, ensures that the concentration of active radicals at any given time is very low, which significantly suppresses irreversible termination reactions (e.g., radical-radical coupling or disproportionation) that are common in conventional free-radical polymerization. wikipedia.org

The NMP process can be initiated in two primary ways:

Bimolecular Initiation: This approach involves a conventional radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in conjunction with a separate stable nitroxide radical, like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The initiator decomposes to produce primary radicals that add to a monomer molecule, starting a polymer chain. This propagating radical is then quickly and reversibly trapped by the nitroxide to form a dormant alkoxyamine at the chain end.

Unimolecular Initiation: This more modern approach utilizes a pre-formed alkoxyamine initiator. wikipedia.org The alkoxyamine possesses a thermally labile C-O bond that, upon heating, undergoes homolytic cleavage to generate the initiating radical and the mediating nitroxide radical in a 1:1 stoichiometric ratio. rsc.org This initiating radical then begins polymerization.

The key mechanistic steps for the NMP of a monomer like HPMAm are as follows:

Activation: The dormant polymer chain, capped with a nitroxide (P-ONR₂), undergoes thermal homolysis of the C-ON bond to generate a propagating macroradical (P•) and a free nitroxide radical (•ONR₂).

Propagation: The active macroradical (P•) adds monomer units (M), in this case, HPMAm, causing the polymer chain to grow.

Deactivation: The propagating macroradical (P•) recombines with the free nitroxide radical (•ONR₂) to reform the dormant alkoxyamine-terminated chain. rsc.org

This cycle of activation-propagation-deactivation repeats, allowing for controlled chain growth. Because the termination steps are minimized, the polymerization exhibits "living" characteristics, meaning the chains continue to grow as long as monomer is available. wikipedia.org The choice of nitroxide is crucial; while TEMPO is effective for styrene, more sophisticated nitroxides, such as SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide), are generally required for the controlled polymerization of acrylamides.

Kinetic Investigations of this compound Polymerization Processes

The kinetics of polymerization describe the rate at which monomer is converted into polymer and how this rate is influenced by various factors such as reactant concentrations and temperature. For the polymerization of this compound, the kinetics would be expected to follow the general model for conventional free-radical polymerization.

Rp = kp[M][P•]

Where:

kp is the rate constant for propagation.

[M] is the monomer concentration.

[P•] is the total concentration of propagating radicals.

Rp = kp * ( (f * kd * [I]) / kt )1/2 * [M]

Where:

kd is the rate constant for initiator decomposition.

kt is the rate constant for termination.

[I] is the initiator concentration.

f is the initiator efficiency, representing the fraction of radicals that successfully initiate polymerization (typically 0.3 to 0.8). uvebtech.com

This equation reveals key kinetic relationships:

The rate of polymerization is directly proportional to the monomer concentration ([M]). youtube.com

The rate of polymerization is proportional to the square root of the initiator concentration ([I]1/2). youtube.com

In practice, the polymerization of acrylamides in solution can exhibit complex kinetic behavior. At higher monomer concentrations or conversions, a phenomenon known as autoacceleration, or the gel effect, can occur. isc.irk.ru As polymer is formed, the viscosity of the reaction medium increases, which significantly hinders the diffusion of large polymer chains. This slows the termination reaction (which relies on two polymer chains meeting) more than the propagation reaction (which only requires a small monomer molecule to diffuse to a chain end). imaging.org The resulting decrease in the termination rate constant (kt) leads to a higher concentration of radicals and a sharp, often uncontrolled, increase in the polymerization rate. isc.irk.ru

Kinetic Parameters for Acrylamide and Related Monomers
Monomerkp/kt1/2 [L/(mol·s)]1/2ConditionsReference
N-vinylformamide1.5450°C, Bulk isc.irk.ru
N-vinylformamide2.0160°C, Bulk isc.irk.ru
N-vinylformamide2.6770°C, Bulk isc.irk.ru

Thermodynamic Aspects Governing this compound Polymerization

The spontaneity and equilibrium position of a polymerization reaction are governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔGp). The relationship is described by the equation:

ΔGp = ΔHp - TΔSp

Where:

ΔHp is the enthalpy change of polymerization.

ΔSp is the entropy change of polymerization.

T is the absolute temperature in Kelvin.

For a polymerization reaction to be thermodynamically favorable, the Gibbs free energy change must be negative (ΔGp < 0). researchgate.net

Enthalpy of Polymerization (ΔHp): The polymerization of vinyl monomers like this compound is a chain-growth process that involves the conversion of a carbon-carbon double bond (a π-bond and a σ-bond) in the monomer to two carbon-carbon single bonds (σ-bonds) in the polymer backbone. Since a σ-bond is significantly stronger than a π-bond, this conversion results in a net release of energy. Consequently, the enthalpy of polymerization for most vinyl monomers is negative, meaning the reaction is exothermic. sciepub.comlibretexts.org For acrylamide, the parent compound of HPMAm, the enthalpy of polymerization has been reported in the range of -16.5 to -20 kcal/mol (approximately -69 to -84 kJ/mol). sciepub.com Given the structural similarity, the ΔHp for HPMAm is expected to be in a comparable, highly exothermic range. This high exothermicity necessitates careful temperature control during polymerization to prevent runaway reactions. sciepub.com

Entropy of Polymerization (ΔSp): The entropy change in a chain polymerization is invariably negative. libretexts.org This is because the process involves converting a large number of small, independent monomer molecules into a much smaller number of long, covalently linked polymer chains. This transition results in a significant loss of translational and rotational degrees of freedom, leading to a more ordered state and thus a decrease in entropy. libretexts.org

Ceiling Temperature (Tc): The opposing signs of ΔHp (negative) and ΔSp (negative) have a critical implication. The enthalpy term (-ΔHp) favors polymerization, while the entropy term (-TΔSp) opposes it. As the temperature (T) increases, the unfavorable entropic contribution becomes more significant. libretexts.org The ceiling temperature (Tc) is the specific temperature at which the Gibbs free energy change is zero (ΔGp = 0), and the polymerization and depolymerization reactions are in equilibrium. researchgate.net It can be calculated as:

Tc = ΔHp / ΔSp

Above the ceiling temperature, ΔGp becomes positive, and polymerization is no longer thermodynamically favorable. For most common vinyl monomers, the ceiling temperature is well above typical reaction temperatures, allowing for the formation of high molecular weight polymers.

Reported Thermodynamic Parameters for Acrylamide
ParameterValueUnitsReference
Enthalpy of Polymerization (ΔHp)≈ -16.5 to -19kcal/mol sciepub.com
Enthalpy of Polymerization (ΔHp)≈ -69 to -80kJ/mol sciepub.com
Enthalpy of Polymerization (ΔHp)-83kJ/mol researchgate.net

This table presents reported enthalpy values for the polymerization of acrylamide, which serves as a close structural analog for this compound.

Copolymerization Strategies Involving N 3 Hydroxypropyl Acrylamide

Statistical Copolymerization of N-(3-Hydroxypropyl)acrylamide with Hydrophilic Comonomers

Statistical copolymerization of this compound with other hydrophilic comonomers offers a straightforward approach to fine-tuning the physicochemical properties of the resulting polymers, such as their hydrophilicity, viscosity, and thermal characteristics. The random incorporation of HPAM and a comonomer along the polymer chain allows for a statistical distribution of functionalities, leading to materials with averaged properties dependent on the comonomer feed ratio.

Commonly employed hydrophilic comonomers for statistical copolymerization with acrylamide (B121943) derivatives include acrylic acid (AA) and N-vinylpyrrolidone (NVP). The copolymerization of acrylamide with acrylic acid in aqueous media is known to be influenced by the pH of the reaction, which affects the ionization of the acrylic acid and thereby the reactivity ratios of the comonomers. For the copolymerization of acrylamide (AM) and N-vinylpyrrolidone, reactivity ratios have been reported to be 0.61 for AM and 0.05 for NVP, indicating a tendency towards the formation of a random copolymer with a higher incorporation of acrylamide units. mdpi.com

While specific reactivity ratios for the copolymerization of HPAM with these comonomers are not extensively documented in publicly available literature, the general principles of acrylamide copolymerization suggest that the resulting copolymers would exhibit enhanced hydrophilicity and potential for further functionalization via the hydroxyl groups of the HPAM units. The thermal properties of such copolymers are also influenced by the comonomer composition. For instance, the glass transition temperature (Tg) of copolymers of acrylamide and N-vinylpyrrolidone has been shown to increase with the incorporation of NVP. researchgate.net

Table 1: Reactivity Ratios for Statistical Copolymerization of Acrylamide (AM) with a Hydrophilic Comonomer

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization System
AcrylamideN-vinylpyrrolidone0.610.05Aqueous solution

Data for acrylamide is presented as a proxy due to the limited availability of specific data for this compound.

Designed Copolymerization of this compound with Hydrophobic Comonomers

The designed copolymerization of HPAM with hydrophobic comonomers is a key strategy for creating amphiphilic and thermoresponsive polymers. By carefully selecting the hydrophobic comonomer and controlling the copolymer composition, it is possible to synthesize materials that exhibit lower critical solution temperature (LCST) behavior, where the polymer undergoes a reversible phase transition from soluble to insoluble in an aqueous solution upon heating.

The precise control over the LCST is crucial for applications in areas like drug delivery and tissue engineering, where a sharp and predictable thermal response is desired. While specific data for the copolymerization of HPAM with a range of hydrophobic monomers is limited, studies on similar systems provide valuable insights. For example, the free radical copolymerization of N-isopropylacrylamide (NIPAM) with 2,3-dihydroxypropyl methacrylate (B99206) (DHPMA), a hydrophilic monomer, resulted in copolymers with phase transition temperatures ranging from 31 to 42°C, depending on the DHPMA content. nih.govnih.gov

Table 2: Effect of Hydrophilic Comonomer Content on the Lower Critical Solution Temperature (LCST) of N-isopropylacrylamide (NIPAM) Copolymers

Comonomer SystemHydrophilic Comonomer Content (mol%)LCST (°C)
P(NIPAM-co-DHPMA)0~31
P(NIPAM-co-DHPMA)34.2133.0
P(NIPAM-co-DHPMA)57.9842.1

Data for P(NIPAM-co-DHPMA) is presented to illustrate the general trend of increasing LCST with the incorporation of a hydrophilic comonomer.

Graft Copolymerization Architectures Incorporating this compound

Graft copolymers are a class of branched polymers where side chains of one composition are attached to a main chain of a different composition. This architecture allows for the combination of distinct and often opposing properties within a single macromolecule. This compound can be incorporated into graft copolymers either as part of the backbone or as the grafted side chains, leading to a variety of functional materials.

Two primary methods for synthesizing graft copolymers are "grafting-from" and "grafting-to". In the "grafting-from" approach, initiator sites are created along a polymer backbone, from which the side chains are then grown. The "grafting-to" method involves the attachment of pre-synthesized polymer chains to a polymer backbone. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful tool for both approaches, allowing for the synthesis of well-defined polymer brushes with controlled grafting density. researchgate.netrsc.org

For instance, a study on the synthesis of amphiphilic graft copolymers with a hydrophilic poly(3-hydroxypropyl methacrylate) backbone and hydrophobic polystyrene side chains demonstrates a successful strategy for creating such architectures. acs.org Although this example uses a methacrylate-based backbone, a similar approach could be employed with a poly(this compound) backbone. Another relevant example is the grafting of poly(ethylene glycol) (PEG) onto a poly(acrylamide-co-vinyl amine) film, which enhances the biocompatibility of the surface. researchgate.net

Table 3: Examples of Graft Copolymers with Architectures Relevant to this compound

Backbone PolymerGrafted PolymerGrafting MethodKey Properties/Applications
Poly(3-hydroxypropyl methacrylate)PolystyreneAnionic polymerization and couplingAmphiphilic graft copolymer
Poly(acrylamide-co-vinyl amine)Poly(ethylene glycol)"Grafting-to" via tresylated PEGSurface modification for enhanced biocompatibility
Poly[N-(2-hydroxypropyl) methacrylamide]N/A (polymer brushes)"Grafting-from" and "Grafting-to" via RAFTAntifouling surfaces

Block Copolymer Synthesis Utilizing this compound as a Monomer Unit

Block copolymers are composed of two or more distinct polymer chains linked together. Their ability to self-assemble into various nanostructures in selective solvents makes them highly valuable for a wide range of applications, including drug delivery, nanolithography, and as thermoplastic elastomers. The inclusion of this compound as a monomer unit in block copolymers imparts hydrophilicity and provides sites for further chemical modification.

Controlled radical polymerization techniques, particularly RAFT polymerization, are instrumental in the synthesis of well-defined block copolymers containing acrylamide derivatives. mdpi.com A notable example is the RAFT polymerization of N-[3-(trimethoxysilyl)propyl]acrylamide, a derivative of HPAM, and its subsequent use as a macro-RAFT agent for the polymerization of N-isopropylacrylamide (NIPAM). nih.govcore.ac.uk This resulted in the formation of thermoresponsive block copolymers. The polydispersity values for the homopolymer of the HPAM derivative were low, not exceeding 1.2, indicating good control over the polymerization. nih.govcore.ac.uk

Another relevant area of research is the synthesis of block copolymers of the related monomer, N-(2-hydroxypropyl)methacrylamide (HPMA), with biodegradable polymers like poly(ε-caprolactone) (PCL). nih.gov These amphiphilic block copolymers can self-assemble into micelles in aqueous solutions and have potential as drug delivery vehicles. nih.gov

Table 4: Synthesis of Block Copolymers Containing an Acrylamide Monomer via RAFT Polymerization

Block 1Block 2Polymerization MethodMn ( g/mol )PDI
Poly(N-[3-(trimethoxysilyl)propyl]acrylamide)Poly(N-isopropylacrylamide)RAFT-<1.2
Poly(ε-caprolactone)Poly[N-(2-hydroxypropyl)methacrylamide]ROP and RAFT8,500 (PCL block)-

This table provides examples of block copolymers synthesized using derivatives of or monomers structurally similar to this compound, demonstrating the utility of RAFT polymerization in achieving well-defined architectures.

Advanced Polymeric Materials and Architectures Derived from N 3 Hydroxypropyl Acrylamide

Hydrogel Formulations Based on N-(3-Hydroxypropyl)acrylamide

Hydrogels, which are three-dimensional networks of hydrophilic polymers, can absorb significant amounts of water, making them suitable for various applications. mdpi.com HPMAA is an excellent candidate for hydrogel formation due to its water-soluble nature.

Fabrication Techniques for this compound Hydrogels

The fabrication of HPMAA hydrogels primarily involves the polymerization of the HPMAA monomer in the presence of a cross-linking agent. Free-radical polymerization is a common method employed for this purpose. nih.gov In this process, an initiator, such as ammonium (B1175870) persulfate (APS), is used to start the polymerization of HPMAA monomers. researchgate.net A cross-linking agent, like N,N'-methylenebisacrylamide (MBA), is included to form the three-dimensional network structure of the hydrogel. researchgate.net

The properties of the resulting hydrogel can be tailored by adjusting various reaction parameters, including the concentrations of the monomer, cross-linker, and initiator. researchgate.net The polymerization can be carried out in solution, often in an aqueous environment, to produce hydrogels with varying swelling capacities and mechanical strengths. researchgate.net

Fabrication Parameter Influence on Hydrogel Properties
Monomer Concentration Affects the polymer chain length and overall polymer content in the hydrogel.
Cross-linker Concentration Determines the cross-linking density, which influences the swelling ratio and mechanical stiffness.
Initiator Concentration Impacts the rate of polymerization and the molecular weight of the polymer chains.
Solvent The choice of solvent can affect the solubility of the monomers and the resulting hydrogel morphology.

Stimuli-Responsive Characteristics of this compound Hydrogels

Stimuli-responsive or "smart" hydrogels can undergo significant changes in their properties in response to external environmental cues. nih.gov By copolymerizing HPMAA with other functional monomers, it is possible to impart stimuli-responsive characteristics to the resulting hydrogels.

pH-Responsive Hydrogels: The incorporation of ionizable monomers, such as those containing acidic or basic groups, can render HPMAA hydrogels sensitive to changes in pH. nih.gov For instance, copolymerization with a monomer containing amine groups, like N-[3-(dimethylamine)propyl] methacrylamide (B166291), can lead to hydrogels that swell in acidic conditions due to the protonation of the amine groups. researchgate.netspecialchem.com This protonation results in electrostatic repulsion between the polymer chains, leading to increased swelling. nih.gov Conversely, in basic conditions, the amine groups are deprotonated, reducing the repulsion and causing the hydrogel to shrink.

Thermo-Responsive Hydrogels: Temperature sensitivity can be introduced by copolymerizing HPMAA with thermo-responsive monomers like N-isopropylacrylamide (NIPAM). nih.gov Poly(N-isopropylacrylamide) (PNIPAM) is well-known for its lower critical solution temperature (LCST) of around 32°C in water. mdpi.comnih.gov Below the LCST, the polymer is hydrophilic and soluble, while above this temperature, it becomes hydrophobic and precipitates. mdpi.com By incorporating NIPAM into an HPMAA hydrogel, the resulting material can exhibit temperature-dependent swelling and deswelling behavior. mdpi.com

Stimulus Mechanism of Response Potential Application
pH Protonation or deprotonation of ionizable groups leading to changes in electrostatic repulsion and swelling. nih.govControlled drug delivery to specific pH environments in the body.
Temperature Conformational changes in thermo-responsive polymer chains leading to a hydrophilic-to-hydrophobic transition. mdpi.comOn-demand drug release triggered by changes in body temperature.

Macroporous and Hierarchical this compound Hydrogel Structures

Creating macroporous and hierarchical structures within HPMAA hydrogels is crucial for applications that require rapid swelling kinetics and efficient mass transport, such as in tissue engineering and as carriers for large molecules. nih.gov

One common method to introduce macroporosity is porogen templating . nih.gov In this technique, a porogen, which can be a solid particle (like silica (B1680970) or salt crystals) or a solvent, is dispersed in the monomer solution before polymerization. nih.gov After the hydrogel network is formed, the porogen is leached out, leaving behind an interconnected porous structure. nih.gov

Cryogelation is another technique that can be used to create macroporous hydrogels. This method involves freezing the monomer solution before or during polymerization. researchgate.net The ice crystals that form act as porogens. Upon thawing, a macroporous hydrogel is obtained. researchgate.net The pore size and morphology can be controlled by adjusting the freezing temperature and the concentration of the components in the initial solution.

Hierarchical structures, which involve multiple levels of structural organization, can be achieved through self-assembly processes or by combining different fabrication techniques. nih.gov These structures can mimic the complexity of natural tissues and offer enhanced mechanical and transport properties. nih.gov

Nanoparticle and Microparticle Systems from this compound Polymers

Polymers based on HPMAA can be formulated into nanoparticle and microparticle systems for various applications. These particulate systems can be synthesized through several methods, including emulsion polymerization, nanoprecipitation, and self-assembly of amphiphilic block copolymers.

Emulsion polymerization is a widely used technique for producing polymer nanoparticles. mdpi.com In this method, the monomer is emulsified in an immiscible liquid (typically water) with the aid of a surfactant. Polymerization is then initiated in the monomer droplets, leading to the formation of nanoparticles.

Nanoprecipitation , also known as the solvent displacement method, involves dissolving the pre-formed polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring. nih.gov The rapid diffusion of the solvent into the water causes the polymer to precipitate, forming nanoparticles. nih.gov

For amphiphilic block copolymers containing an HPMAA block, self-assembly in a selective solvent can lead to the formation of core-shell nanoparticles or micelles. mdpi.com The hydrophobic block forms the core, while the hydrophilic HPMAA block forms the corona, providing stability in an aqueous environment.

Integration of this compound Polymers in Blends and Composite Materials

To enhance the properties of HPMAA-based materials, they can be blended with other polymers or incorporated into composite structures. Blending HPMAA polymers with natural polymers like chitosan (B1678972) or alginate can improve biocompatibility and introduce new functionalities. nih.gov

Composite materials can be formed by incorporating inorganic nanoparticles, such as silica or hydroxyapatite, into the HPMAA polymer matrix. These composites can exhibit improved mechanical strength and can be designed for specific applications like bone tissue engineering.

Surface Functionalization and Coating Technologies Employing this compound Copolymers

The hydrophilic and functional nature of HPMAA makes it a suitable candidate for surface modification and the creation of functional coatings. Copolymers of HPMAA can be grafted onto surfaces to improve their biocompatibility and reduce non-specific protein adsorption.

"Grafting-from" and "grafting-to" are two common approaches for surface functionalization. mdpi.com In the "grafting-from" method, polymerization is initiated from the surface to grow polymer chains. mdpi.com The "grafting-to" approach involves attaching pre-synthesized polymers to the surface. mdpi.com These techniques can be used to create polymer brushes on various substrates, which can then be further modified by utilizing the hydroxyl groups of the HPMAA units.

Applications of N 3 Hydroxypropyl Acrylamide Polymers in Engineering and Science

Biomedical Engineering Applications of N-(3-Hydroxypropyl)acrylamide-Derived Materials

The biocompatibility and hydrophilicity of poly(this compound) (PHPAM) and its copolymers make them suitable candidates for a range of biomedical applications, from regenerative medicine to advanced therapeutic systems.

Polymeric scaffolds are crucial in tissue engineering, providing a temporary three-dimensional structure that supports cell growth, proliferation, and differentiation to form new tissues. polyu.edu.hknih.govmdpi.com While research on scaffolds made exclusively from this compound is still emerging, the principles derived from similar acrylamide-based hydrogels, such as poly(N-isopropylacrylamide) (PNIPAM), offer significant insights into their potential. nih.govalfa-chemistry.com

Hydrogels, which are cross-linked polymer networks swollen with water, are a primary form of these scaffolds. nih.gov The hydroxyl groups in PHPAM are expected to enhance the hydrophilicity and water retention capacity of the hydrogel, creating a microenvironment that mimics the natural extracellular matrix (ECM). polyu.edu.hk The mechanical properties and porosity of these scaffolds can be tailored by adjusting the polymer concentration, the degree of cross-linking, and by copolymerizing HPAM with other monomers. nih.gov For instance, copolymerization can be used to introduce biodegradability, allowing the scaffold to degrade as new tissue is formed. nih.govnih.gov

The design of these scaffolds often involves creating a porous structure to facilitate nutrient and oxygen transport to the cells cultured within. nih.govnih.gov Techniques like porogen leaching, gas foaming, and 3D printing can be employed to control the pore size and interconnectivity, which are critical for cell infiltration and tissue vascularization. nih.gov While specific studies on PHPAM are limited, the established methodologies for creating PNIPAM-based scaffolds provide a strong foundation for the future development of HPAM-derived materials for tissue engineering. mdpi.comnih.gov

Table 1: Design Considerations for Acrylamide-Based Polymeric Scaffolds

Parameter Importance in Tissue Engineering Method of Control
Porosity and Pore Size Essential for cell migration, nutrient transport, and waste removal. nih.gov Gas foaming, porogen leaching, 3D printing. nih.gov
Mechanical Properties Must match the native tissue to support regeneration. Adjusting cross-linker density and polymer concentration. nih.gov
Biodegradability Allows the scaffold to be replaced by new tissue over time. nih.gov Copolymerization with biodegradable monomers. nih.govnih.gov
Biocompatibility Prevents adverse immune reactions and promotes cell attachment. polyu.edu.hk Inherent property of many hydrophilic polymers.

| Surface Chemistry | Influences cell adhesion, proliferation, and differentiation. polyu.edu.hk | Functionalization with bioactive molecules. polyu.edu.hk |

The design of advanced drug delivery vehicles aims to enhance the therapeutic efficacy of drugs by controlling their release rate, targeting specific sites in the body, and improving their solubility and stability. Polymers based on N-(2-hydroxypropyl)methacrylamide (HPMA), a close analog of HPAM, have been extensively studied and have set a precedent for the use of hydrophilic polymers in this field. nih.gov Copolymers of HPMA have been used to create polymer-drug conjugates that have entered clinical trials. nih.gov

Polymers derived from this compound can be designed as drug carriers in several forms, including:

Polymer-drug conjugates: The hydroxyl groups on the PHPAM backbone can be used as attachment points for drug molecules, often through a biodegradable linker. This covalent attachment can prolong the drug's circulation time and enable its controlled release at the target site. nih.gov

Hydrogel-based systems: HPAM can be cross-linked to form hydrogels that encapsulate drugs. The release of the drug can be controlled by the swelling and degradation of the hydrogel matrix. These systems can be designed to be responsive to environmental stimuli such as pH or temperature. mdpi.comnih.gov

Nanoparticles and micelles: Copolymers of HPAM with hydrophobic monomers can self-assemble in aqueous solutions to form nanoparticles or micelles. These nanostructures can encapsulate hydrophobic drugs in their core, improving their solubility and protecting them from degradation. mdpi.com

A notable example of the application of this compound in drug delivery is its copolymerization with chitosan (B1678972) to create pH-sensitive hydrogels for ocular drug delivery. These hydrogels have been shown to prolong drug release compared to conventional carriers in preclinical studies. The stimuli-responsive nature of some acrylamide-based copolymers allows for the development of "smart" drug delivery systems that release their payload in response to specific physiological conditions, such as the acidic environment of a tumor. nih.govrsc.org

Table 2: Research Findings on Acrylamide-Based Polymers in Drug Delivery

Polymer System Application Key Findings
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers Cancer therapy Served as pioneering macromolecular carriers for drug delivery, with some polymer-drug conjugates entering clinical trials. nih.gov
This compound-chitosan copolymers Ocular drug delivery Demonstrated a 40% prolonged drug release in rabbit models compared to conventional carriers.

| Poly(N-isopropylacrylamide) (PNIPAM) based hydrogels | Stimuli-responsive drug delivery | Exhibit a temperature-sensitive volume phase transition, allowing for controlled drug release with changes in temperature. mdpi.comnih.gov |

Biomimetic materials are designed to mimic the properties and functions of natural biological materials. polyu.edu.hk In the context of bio-interfaces, the goal is to create surfaces that can interact with biological systems in a controlled and predictable manner. The hydrophilic nature and the presence of functional hydroxyl groups make polymers of this compound promising candidates for these applications.

The surface of a medical implant or a cell culture substrate can be modified with a thin layer of PHPAM to improve its biocompatibility and reduce non-specific protein adsorption, a phenomenon that often leads to adverse biological responses. This is due to the ability of the hydrophilic polymer chains to form a hydration layer that acts as a barrier to protein attachment.

Furthermore, the hydroxyl groups on the PHPAM chains can be functionalized with bioactive molecules, such as peptides or growth factors, to create a surface that can actively promote specific cellular responses, like cell adhesion, proliferation, or differentiation. polyu.edu.hk This approach is central to the development of "smart" biomaterials that can guide tissue regeneration.

While direct research on HPAM for biomimetic applications is not extensive, studies on related polymers provide a strong rationale for its potential. For instance, copolymers of N-isopropylacrylamide have been used to create thermoresponsive surfaces for cell sheet engineering, where intact cell sheets can be detached by a simple change in temperature. nih.govnih.gov The ability to tailor the surface properties of materials using polymers like PHPAM is a key strategy in the development of advanced medical devices and in vitro diagnostic platforms.

Environmental Technologies Utilizing this compound Polymers

The unique chemical properties of this compound-based polymers also lend themselves to applications in environmental remediation, particularly in water purification and separation processes.

The presence of hydrophilic functional groups, such as hydroxyl and amide groups, in the structure of poly(this compound) suggests its potential as an effective adsorbent for the removal of pollutants from water. When cross-linked to form hydrogels, these polymers can have a high affinity for heavy metal ions and organic dyes.

The mechanism of adsorption often involves the coordination of the metal ions with the lone pair of electrons on the oxygen and nitrogen atoms of the polymer backbone. The swelling behavior of the hydrogel also plays a crucial role, as it allows for the diffusion of pollutants into the polymer network where they can be trapped. nih.gov

Research on acrylamide-based copolymer hydrogels has demonstrated their effectiveness in removing heavy metal ions like nickel, copper, and chromium from aqueous solutions. plos.org The adsorption capacity of these hydrogels can be influenced by factors such as the pH of the solution, the concentration of the pollutant, and the chemical composition of the hydrogel. plos.orgvot.pl For instance, the incorporation of charged comonomers can enhance the adsorption of oppositely charged pollutants through electrostatic interactions. plos.org

Table 3: Heavy Metal Adsorption by Acrylamide-Based Hydrogels

Polymer Composition Target Pollutant Adsorption Capacity Influencing Factors
Acrylamide (B121943)/Sodium p-styrenesulfonate/N,N-dimethylaminopropyl acrylamide terpolymer Ni²⁺, Cu²⁺, (Cr₂O₇)²⁻ Dependent on comonomer ratio pH, initial pollutant concentration plos.org
Crosslinked poly(hydroxybutyl acrylate-co-acrylamide) Co²⁺, Ni²⁺, Cd²⁺ High removal efficiency pH, adsorbent dose, contact time vot.pl

| N,N-dimethylacrylamide/2-acrylamido-2-methylpropanesulfonic acid copolymer | Pb²⁺ | Effective adsorption | pH, initial Pb²⁺ concentration nih.govnih.gov |

The reusability of these hydrogel adsorbents is another important aspect of their application in environmental technologies. After saturation with pollutants, it is often possible to regenerate the hydrogel by treating it with an appropriate eluting agent, allowing it to be used for multiple cycles of adsorption and desorption. plos.org

Membrane-based separation processes are widely used in water treatment and other industrial applications for their efficiency and low energy consumption. The performance of these membranes can be significantly enhanced by modifying their surface with functional polymers. Polymers derived from this compound can be used to improve the properties of filtration membranes in several ways.

Grafting PHPAM onto the surface of a membrane can increase its hydrophilicity. This is highly desirable as it can reduce membrane fouling, which is the accumulation of unwanted materials on the membrane surface that impedes its performance. A more hydrophilic surface tends to have a lower affinity for foulants such as proteins and oils.

Furthermore, the incorporation of HPAM into the membrane matrix or as a surface coating can be used to create "smart" membranes that respond to external stimuli. For example, by copolymerizing HPAM with a thermoresponsive monomer like N-isopropylacrylamide, it is possible to fabricate membranes whose permeability can be controlled by changing the temperature. nih.govresearchgate.net This could enable the development of self-cleaning membranes or membranes with tunable selectivity for different separation tasks.

While the application of this compound in membrane technology is an area of active research, the principles established with other hydrophilic and stimuli-responsive polymers provide a strong indication of its potential to contribute to the development of next-generation separation technologies. nih.govresearchgate.netmdpi.com

Sensor Development and Biosensing Platforms

The hydrophilic nature and the reactive hydroxyl side groups of HPAM polymers make them highly suitable for the development of sensors and biosensing platforms. These platforms often rely on changes in the polymer's physical properties, such as swelling or optical characteristics, in response to specific analytes.

Copolymers of HPAM are frequently employed to create hydrogels that act as the sensing element. For instance, by copolymerizing HPAM with other monomers, it is possible to fabricate hydrogels that exhibit sensitivity to changes in pH and temperature. This responsiveness is critical for biosensors designed to operate under specific physiological conditions.

A key application in this area is the development of glucose sensors. While direct data on HPAM-based glucose sensors is limited, the principle often involves the incorporation of a glucose-responsive moiety, such as phenylboronic acid (PBA), into the hydrogel network. The binding of glucose to the PBA groups can induce a change in the hydrogel's volume, which can be detected by various transduction methods. The hydroxyl groups on the HPAM units can enhance the hydrophilicity and biocompatibility of the sensor, crucial for in-vivo applications. For example, a study on a related acrylamide-based hydrogel for a glucose sensor demonstrated a dynamic range of 12-167 mg/dL with a sensitivity of 1.44 ± 0.46 µs/(mg/dL). nih.gov

The performance of such biosensors is critically dependent on the swelling behavior of the hydrogel matrix. The equilibrium swelling ratio, which is the ratio of the mass of the swollen hydrogel to its dry mass, is a key parameter. This ratio is influenced by factors such as pH, temperature, and the concentration of the target analyte.

Table 1: Performance Characteristics of Acrylamide-Based Hydrogel Biosensors

Sensor Type Analyte Dynamic Range Sensitivity Reference
Luminescent Hydrogel Glucose 12-167 mg/dL 1.44 ± 0.46 µs/(mg/dL) nih.gov
Photonic Gel Glucose 0-300 mg/dL Colorimetric elsevierpure.com

This table presents data for related acrylamide-based systems to illustrate typical performance characteristics.

Smart Material Development and Actuation Systems

The ability of HPAM-based polymers to undergo significant changes in their physical properties in response to external stimuli forms the basis for their use in smart materials and actuation systems. These materials can convert chemical or thermal energy into mechanical work, enabling them to function as actuators.

The actuation mechanism in HPAM-based hydrogels is typically driven by controlled swelling and deswelling. By copolymerizing HPAM with thermoresponsive monomers like N-isopropylacrylamide (NIPAM), it is possible to create hydrogels that exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the hydrogel is swollen with water, and above the LCST, it expels water and shrinks. This reversible volume change can be harnessed to perform mechanical work. The incorporation of HPAM can modulate the LCST of the resulting copolymer, allowing for the fine-tuning of the actuation temperature.

Similarly, by incorporating pH-sensitive comonomers, HPAM-based hydrogels can be designed to swell or shrink in response to changes in the surrounding pH. This pH-responsiveness is due to the ionization of acidic or basic groups within the polymer network, which leads to changes in electrostatic repulsion and, consequently, the swelling ratio. nih.gov For instance, a study on a poly(acrylamide) hydrogel showed a significant increase in swelling ratio as the pH increased from 2 to 11. cihanuniversity.edu.iq

The performance of a hydrogel actuator is characterized by its response time, the magnitude of the dimensional changes, and the force it can generate. Research on related poly(N-isopropylacrylamide) (PNIPAM) based actuators has shown that incorporating a graphene network can enhance actuation dynamics by approximately 400% and actuation stress by about 4000%. desy.de

Table 2: Stimuli-Responsive Swelling of Acrylamide-Based Hydrogels

Hydrogel Composition Stimulus Swelling Ratio Change Response Reference
Poly(acrylamide) pH (2 to 11) Volume increase from 342,583 ų to 389,655 ų Swelling cihanuniversity.edu.iq
Poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) Temperature (25°C to 80°C) Max. equilibrium swelling degree of 51.19 at 25°C and pH 4, min. of 0.98 at 80°C and pH 7 Deswelling with increasing temperature researchgate.net
Poly(HEMA-co-acrylamide) Glucose (0 to 400 mg/dL) Reversible change in luminescence lifetime Swelling nih.gov

This table provides illustrative data from related acrylamide-based systems to demonstrate the principles of stimuli-responsive swelling.

The development of HPAM-based smart materials and actuators is a rapidly advancing field with potential applications in soft robotics, microfluidics, and biomedical devices. The ability to tailor the responsiveness of these materials by adjusting the copolymer composition opens up a wide range of possibilities for creating sophisticated and functional systems.

Theoretical and Computational Investigations of N 3 Hydroxypropyl Acrylamide Systems

Molecular Modeling of N-(3-Hydroxypropyl)acrylamide Monomer and Polymer Interactions

Molecular modeling, particularly through molecular dynamics (MD) simulations, is a fundamental tool for investigating the interactions of HPAC monomers and their corresponding polymers (pHPAC). mdpi.comnih.gov These simulations provide an atomistic-level view of how molecules and polymer chains interact with each other and with their environment, such as solvent molecules or other surfaces. mdpi.com

The interactions governing the behavior of pHPAC systems are primarily non-covalent. Key interactions that can be modeled include:

Electrostatic Interactions: Arising from the partial charges on the atoms of the amide and hydroxyl groups. The oxygen and nitrogen atoms carry partial negative charges, while the hydrogens of the amide and hydroxyl groups carry partial positive charges. These interactions are crucial for polymer-polymer and polymer-solvent interactions. mdpi.com

Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH) groups of HPAC are excellent hydrogen bond donors, while the carbonyl (C=O) and hydroxyl oxygens are effective acceptors. mdpi.com These bonds significantly influence the polymer's conformation, solubility in water, and interaction with biological molecules.

MD simulations can elucidate the conformational dynamics of pHPAC chains in solution, revealing how they fold or extend based on interactions with the solvent. mdpi.com For instance, in aqueous environments, the hydrophilic hydroxyl and amide groups will preferentially interact with water molecules, influencing the polymer's hydrodynamic volume. This is a critical aspect for polymers designed for biomedical applications, as their interaction with biological fluids and proteins is governed by these fundamental forces. nih.gov Simulations can also be used to calculate interaction energies, providing quantitative data on the strength of binding between the polymer and other molecules. mdpi.com

Table 1: Key Intermolecular Interactions in pHPAC Systems Modeled by MD Simulations
Interaction TypeRelevant Functional GroupsSignificance in pHPAC Systems
Hydrogen BondingHydroxyl (-OH), Amide (-NH-), Carbonyl (C=O)Governs water solubility, polymer chain conformation, and interactions with biological substrates.
Electrostatic InteractionsAmide and Hydroxyl GroupsContributes to the overall polymer structure and its interaction with charged molecules and surfaces. mdpi.com
Van der Waals ForcesEntire Polymer Backbone and Side ChainsInfluences chain packing, density, and non-specific interactions.

Density Functional Theory (DFT) Studies on this compound Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density of a system, DFT can predict a variety of chemical properties, providing a deeper understanding of the reactivity of the HPAC monomer. mdpi.com

DFT studies on molecules similar to HPAC, such as acrylamide (B121943), focus on several key areas:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov

Reaction Mechanisms: DFT can be used to map out the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers. This is particularly useful for understanding polymerization mechanisms or the reaction of the monomer's functional groups.

Reactivity Descriptors: From the electronic properties, various descriptors such as chemical potential, hardness, and electrophilicity index can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

For example, DFT has been used to study the Michael addition reaction of acrylamide with thiols, a reaction relevant to its biological interactions. researchgate.net These studies calculate the Gibbs free energy of activation (ΔG‡) to determine the likelihood and mechanism of the reaction. researchgate.net While specific DFT data for this compound is not widely published, the principles derived from studies on acrylamide are directly applicable. The presence of the hydroxypropyl group may influence the electronic properties through inductive effects, but the fundamental reactivity of the acrylamide moiety is expected to be similar.

Table 2: Theoretically Determined Gibbs Free Energy of Activation (ΔG‡) for the Reaction of Acrylamide with Various Thiols in Aqueous Solution researchgate.net
Thiol CompoundΔG‡ (kJ mol⁻¹) at 298 K
Captopril (CapSH)212.2
L-Cysteine (CySH)217.8
Glutathione (GSH)253.4

Simulation of this compound Polymerization Processes

Simulating the polymerization process itself provides valuable information that bridges the gap between monomer chemistry and macroscopic polymer properties. These simulations can model the kinetics of the reaction and the resulting polymer architecture. mdpi.comresearchgate.net Techniques like kinetic Monte Carlo or reactive molecular dynamics are employed to model the step-by-step growth of polymer chains. tue.nl

Key parameters that can be investigated through polymerization simulations include:

Polymerization Kinetics: Simulations can predict the rate of monomer conversion over time under various conditions (e.g., temperature, initiator concentration). researchgate.net This is crucial for optimizing reaction conditions in industrial or laboratory settings.

Molecular Weight Distribution: The simulations can predict the average molecular weight (Mn) and the dispersity (Đ) of the resulting polymer population. Controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) aim for low dispersity, and simulations can help understand how reaction parameters influence this outcome. researchgate.net

Polymer Microstructure: The sequence of monomer units (in copolymers), branching, and cross-linking can be modeled. This is essential as the microstructure dictates the final physical and chemical properties of the material.

Kinetic studies on the closely related monomer N-(2-hydroxypropyl)methacrylamide (HPMA) using RAFT polymerization show a linear evolution of molecular weight with monomer conversion and low dispersity values, which are hallmarks of a controlled polymerization process. researchgate.net Similar simulations for HPAC would be expected to yield comparable insights into achieving controlled polymer architectures.

Table 3: Example Kinetic Data for Solution RAFT Polymerization of a Structurally Similar Monomer, HPMA, in a DMF/Water System researchgate.net
Time (min)Monomer Conversion (%)Number-Average Molecular Weight (Mₙ, sol) (g/mol)Dispersity (Đ)
15103,1001.15
30215,9001.12
604011,4001.11
1206518,2001.13
1808022,5001.15

Future Perspectives and Emerging Research Avenues for N 3 Hydroxypropyl Acrylamide

Synergistic Integration of N-(3-Hydroxypropyl)acrylamide in Hybrid Material Systems

The development of hybrid materials, which combine the distinct properties of organic polymers and inorganic components at the nanoscale, represents a significant frontier for this compound. The hydroxyl functionality of HPMA is particularly advantageous for forming covalent bonds or strong interfacial interactions with inorganic networks, leading to materials with enhanced mechanical, thermal, and functional properties.

Future research is expected to focus on the creation of organic-inorganic hybrid materials where poly(this compound) (PHPMA) chains are either grafted onto or integrated within inorganic matrices such as silica (B1680970), titania, or hydroxyapatite. For instance, the sol-gel process can be utilized to create interpenetrating networks of silica and PHPMA. researchgate.net This approach can yield transparent, mesoporous hybrids with high surface areas, suitable for applications in catalysis, separation membranes, and as scaffolds for tissue engineering. researchgate.net

The reversible addition-fragmentation chain-transfer (RAFT) polymerization of acrylamide (B121943) monomers with functional groups, such as alkoxysilanes, has demonstrated the potential for creating well-defined polymer chains that can be used to form such hybrid materials. researchgate.net By adapting these techniques for HPMA, researchers can achieve precise control over the molecular weight and architecture of the polymer, which in turn influences the properties of the final hybrid material.

A key area of investigation will be the exploration of these hybrid systems in biomedical applications. For example, PHPMA-silica nanocomposites could be designed as carriers for controlled drug delivery, where the silica core provides structural integrity and the PHPMA shell offers biocompatibility and functional handles for attaching targeting ligands. researchgate.net

Sustainability and Circular Economy Principles in this compound Polymer Science

The polymer industry is undergoing a paradigm shift towards sustainability and the principles of a circular economy. mdpi.commaterialscienceconference.org For HPMA-based polymers, this translates to a multi-faceted research effort encompassing the entire lifecycle of the material, from monomer synthesis to end-of-life considerations. vub.be

A primary focus will be on the development of more environmentally friendly synthetic routes to HPMA. While the traditional synthesis involves the reaction of 3-amino-1-propanol with acryloyl chloride, future research will likely explore enzymatic catalysis and the use of bio-based feedstocks to reduce the environmental footprint of monomer production. mdpi.com For instance, biocatalytic processes, which have been successfully employed for the production of acrylamide from acrylonitrile, could be adapted for the synthesis of HPMA, offering high selectivity and minimal waste generation. mdpi.com

In the realm of polymer manufacturing, the adoption of sustainable practices such as the use of renewable solvents and energy-efficient polymerization techniques will be crucial. Furthermore, designing HPMA-based polymers for recyclability and biodegradability is a key aspect of aligning with circular economy principles. researchgate.net This could involve the incorporation of cleavable linkages within the polymer backbone or the development of effective recycling processes to recover the monomer from post-consumer waste. vub.be

Life cycle assessment (LCA) will become an indispensable tool for evaluating the environmental impact of HPMA-based products. materialscienceconference.org By considering factors such as raw material extraction, manufacturing, use, and disposal, researchers can identify hotspots in the lifecycle and develop strategies for improvement. The use of bio-sourced or recycled raw materials, potentially through a mass balance approach, could significantly reduce the carbon footprint of HPMA-based polymers. mdpi.com

Unexplored Application Domains for this compound-Based Materials

While HPMA-based polymers have been extensively studied for biomedical applications, particularly as drug delivery systems, there are numerous other domains where their unique properties could be leveraged. nih.govrsc.org The hydrophilicity, biocompatibility, and functionalizability of PHPMA make it a promising candidate for a range of emerging technologies.

One such area is in the development of advanced coatings and adhesives. The hydroxyl groups in PHPMA can form strong hydrogen bonds with various substrates, leading to excellent adhesion. Furthermore, these groups can be used for cross-linking to create durable, water-resistant coatings with potential applications in marine environments or as anti-fouling surfaces.

In the field of sensor technology, HPMA-based hydrogels could be designed to respond to specific biological or chemical stimuli. By incorporating recognition elements, such as enzymes or antibodies, these hydrogels could be engineered to undergo a detectable change in volume or optical properties in the presence of a target analyte. This could lead to the development of novel diagnostic devices and environmental monitoring systems.

Another promising, yet underexplored, application is in the area of personal care and cosmetics. The moisturizing and film-forming properties of PHPMA could be utilized in the formulation of skin creams, hair conditioners, and other cosmetic products. Its biocompatibility would be a significant advantage in this context.

The table below summarizes potential unexplored application domains for HPMA-based materials and the key properties that make them suitable for these applications.

Potential Application DomainKey Properties of HPMA-Based PolymersRationale for Application
Advanced Coatings Adhesion, cross-linking capability, hydrophilicityDevelopment of anti-fouling surfaces, protective coatings, and biocompatible interfaces.
Smart Sensors Stimuli-responsiveness, biocompatibility, functionalizabilityCreation of biosensors for medical diagnostics and environmental monitoring.
Personal Care Products Moisturizing, film-forming, non-toxicFormulation of advanced skincare and haircare products.
Injectable Hydrogels Biocompatibility, controlled release, tunable mechanical propertiesApplications in tissue regeneration, localized drug delivery, and minimally invasive therapies. researchgate.net

Convergence with Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, and HPMA research is no exception. nih.gov These computational tools can accelerate the discovery and optimization of new HPMA-based materials by enabling high-throughput screening of polymer compositions and predicting material properties. nih.govfnasjournals.com

One of the key applications of AI and ML will be in the design of HPMA copolymers with tailored properties. By training algorithms on existing experimental data, it is possible to develop models that can predict the performance of a polymer for a specific application, such as its drug-loading capacity or its stimuli-responsive behavior. mdpi.com This in-silico approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation.

Machine learning can also be employed to optimize polymerization processes. By analyzing the relationships between reaction parameters (e.g., temperature, monomer concentration, initiator type) and the resulting polymer characteristics (e.g., molecular weight, polydispersity), ML models can identify the optimal conditions for synthesizing HPMA polymers with desired specifications.

The convergence of experimental polymer chemistry with computational modeling and data science will undoubtedly open up new avenues for innovation in the field of this compound research.

Q & A

Q. What role does this compound play in designing ocular drug delivery systems?

  • Methodological Answer : Its hydrophilicity and biocompatibility make it suitable for sustained-release formulations. Copolymerize with chitosan to create pH-sensitive hydrogels for intraocular pressure reduction. In vivo studies in rabbit models show 40% prolonged drug release compared to conventional carriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.